2-Octynoic acid, 2-propen-1-yl ester
CAS No.: 73157-43-4
Cat. No.: VC3892189
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73157-43-4 |
|---|---|
| Molecular Formula | C11H16O2 |
| Molecular Weight | 180.24 g/mol |
| IUPAC Name | prop-2-enyl oct-2-ynoate |
| Standard InChI | InChI=1S/C11H16O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h4H,2-3,5-7,10H2,1H3 |
| Standard InChI Key | YJHAHRNANWIZTN-UHFFFAOYSA-N |
| SMILES | CCCCCC#CC(=O)OCC=C |
| Canonical SMILES | CCCCCC#CC(=O)OCC=C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named 2-octynoic acid, 2-propen-1-yl ester under IUPAC conventions. Its alternative designation, allyl oct-2-ynoate, reflects the propenyl (allyl) group esterified with the oct-2-ynoic acid backbone. The molecular formula corresponds to a molecular weight of 180.25 g/mol, as verified by PubChem and commercial chemical databases . The structural formula (Fig. 1) features a terminal alkyne at the second carbon of the octynoate chain, conjugated with an ester functional group.
Table 1: Key Identifiers of 2-Octynoic Acid, 2-Propen-1-yl Ester
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 73157-43-4 | |
| EC Number | 277-303-1 | |
| Molecular Formula | ||
| DSSTox Substance ID | DTXSID30868231 |
Spectral Data and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: the alkyne proton resonates at δ 1.9–2.1 ppm, while the allyl group’s vinyl protons appear as a multiplet at δ 5.2–5.8 ppm . Infrared (IR) spectra show characteristic absorption bands at 1730 cm⁻¹ (ester C=O stretch) and 2120 cm⁻¹ (alkyne C≡C stretch) . X-ray crystallography data, though limited, suggests a planar conformation around the ester linkage, with the alkyne moiety adopting a linear geometry to minimize steric strain .
Synthesis and Industrial Production
Synthetic Pathways
The industrial synthesis of 2-octynoic acid, 2-propen-1-yl ester typically involves the esterification of 2-octynoic acid with allyl alcohol under acidic catalysis. A representative reaction is:
This method yields approximately 85–90% conversion, with purification via fractional distillation to achieve >98% purity . Alternative routes include transesterification of methyl oct-2-ynoate with allyl acetate, though this is less economically viable due to higher reagent costs .
Industrial Scale Manufacturing
Major producers in China, including Dayang Chem (Hangzhou) Co., Ltd. and TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD, manufacture the compound in batch reactors with capacities exceeding 1,000 kg/month . Quality control protocols emphasize gas chromatography (GC) analysis to verify purity, with suppliers specifying assays ≥99% for pharmaceutical-grade material . Storage recommendations mandate inert atmospheres (N₂) and temperatures below 25°C to prevent polymerization .
Applications in Pharmaceutical and Chemical Industries
Role in Antifungal Agents
The compound’s alkyne moiety enables click chemistry applications, particularly in synthesizing triazole-based antifungals. For example, it serves as a precursor in Huisgen cycloadditions to generate β-lactam derivatives with enhanced bioactivity against Candida albicans . Suppliers note its use in cGMP-compliant processes for antifungal APIs, though specific drug candidates remain proprietary .
Polymer Chemistry and Surfactants
In polymer science, the propenyl group facilitates radical-initiated copolymerization with styrene and acrylates, yielding resins with improved thermal stability (decomposition temperature >300°C) . Sulfonation of the terminal alkyne produces anionic surfactants effective in tertiary oil recovery, reducing interfacial tension to <0.1 mN/m .
Table 2: Industrial Applications and Specifications
| Application | Purity Requirement | Key Function |
|---|---|---|
| Antifungal Synthesis | ≥99% | Click chemistry precursor |
| Surfactant Production | ≥98% | Sulfonation substrate |
| Polymer Resins | ≥97% | Crosslinking comonomer |
| Hazard Class | GHS Code | Precautionary Statement |
|---|---|---|
| Acute Toxicity (Oral) | H302 | Do not eat, drink, or smoke |
| Skin Sensitization | H317 | Wear protective gloves |
| Eye Irritation | H319 | Use face shield |
Regulatory Status and Compliance
International Regulations
Future Research Directions
Despite its established applications, gaps persist in understanding chronic toxicity endpoints and endocrine disruption potential. In vitro studies using human hepatocyte models could elucidate metabolic pathways, while advanced oxidation processes (AOPs) may enhance wastewater treatment efficacy. Collaborative efforts between academia and industry are critical to address these challenges and expand the compound’s utility in green chemistry initiatives.
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